4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine
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Overview
Description
4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine is a heterocyclic compound that features a unique structure with two fused benzoxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Another method involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as solvent choice and reagent concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydroindol-4-one: This compound shares a similar tetrahydro structure and is used as a starting point for the synthesis of polyheterocyclic structures.
4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride: An intermediate in the synthesis of pharmaceuticals like Clopidogrel and Prasugrel.
Uniqueness
4’,5’,6’,7’-tetrahydro-4,4’-bi-2,1,3-benzoxadiazol-7-amine is unique due to its fused benzoxadiazole rings, which provide distinct electronic and steric properties. These properties make it a valuable compound for developing new materials and bioactive molecules.
Properties
IUPAC Name |
7-(4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-yl)-2,1,3-benzoxadiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c13-8-5-4-7(11-12(8)17-19-16-11)6-2-1-3-9-10(6)15-18-14-9/h4-6H,1-3,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUULVZYLNFPPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NON=C2C1)C3=CC=C(C4=NON=C34)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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